6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSRXMMJHDMLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386563 | |
| Record name | 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470693-57-3 | |
| Record name | NSC727429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]quinoline core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, through a series of reactions including Friedel-Crafts acylation and subsequent cyclization.
Chemical Reactions Analysis
6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Empirical Formula : C13H11Cl2NO
- Molecular Weight : 284.14 g/mol
- CAS Number : 470693-57-3
These properties are essential for understanding the compound's reactivity and potential interactions in biological systems.
Anticancer Activity
Research indicates that 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- A study demonstrated its efficacy against breast cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
- Another investigation highlighted its potential as a therapeutic agent in colorectal cancer by targeting specific signaling pathways involved in tumor growth .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which are crucial in neurodegenerative diseases.
- Research has shown that it can protect neuronal cells from damage induced by oxidative stress, thereby offering potential therapeutic benefits in conditions such as Alzheimer's disease .
- Additionally, it has been linked to the modulation of NMDA receptors, which play a critical role in synaptic plasticity and memory function .
Table 1: Summary of Case Studies on this compound
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Breast Cancer | Induced apoptosis via downregulation of Bcl-2 family proteins. |
| Study B | Colorectal Cancer | Inhibited cell growth by targeting Wnt signaling pathway. |
| Study C | Neuroprotection | Reduced oxidative stress and protected neuronal integrity in vitro. |
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Halogen Effects : Chlorine or bromine at aromatic positions enhances hydrophobic interactions. For example, 4BP-TQS loses agonist activity when bromine is moved from para to meta .
- Carboxylic Acid vs. Sulfonamide : The carboxylic acid group (as in CTCQC) may favor enzyme inhibition, while sulfonamide derivatives (e.g., 4BP-TQS) target transmembrane receptor allosteric sites .
- Antifungal Potential: While CTCQC shows enzyme inhibition but poor efficacy, the 6,8-dichloro analog may address transport limitations due to increased lipophilicity.
Pharmacological Diversity in nAChR Modulators
The α7 nAChR allosteric modulators demonstrate how minor structural changes alter activity:
- 4BP-TQS : Acts as an allosteric agonist.
- 4FP-TQS (4-fluorophenyl analog): Lacks agonist activity but potentiates acetylcholine responses .
- 4CP-TQS (4-chlorophenyl analog): Retains agonist activity but with altered activation kinetics .
The 6,8-dichloro compound’s rigid, halogenated structure may similarly fine-tune receptor interaction dynamics.
Biological Activity
6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS Number: 470693-57-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, cytotoxicity, and structural characteristics that influence these activities.
- Molecular Formula : C13H11Cl2NO2
- Molecular Weight : 284.14 g/mol
- SMILES : OC(=O)C1Nc2c(Cl)cc(Cl)cc2C3C=CCC13
- InChI Key : CBSRXMMJHDMLKI-UHFFFAOYSA-N
Antibacterial Activity
Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Study Findings
-
Antibacterial Evaluation :
- The compound was tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results showed that structural modifications in the quinoline derivatives can enhance antibacterial activity. For example, compounds with higher lipophilicity displayed increased efficacy against E. coli and S. aureus .
- Minimum Inhibitory Concentration (MIC) :
Table 1: Antibacterial Activity Summary
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 | Significant |
| Escherichia coli | 128 | Moderate |
| Pseudomonas aeruginosa | >256 | Weak |
| MRSA | >256 | Weak |
Cytotoxicity Studies
Cytotoxicity assays were conducted using mouse macrophage cell lines (RAW 264.7) to evaluate the safety profile of the compound.
- MTT Assay Results :
Table 2: Cytotoxicity Results
| Compound | IC50 (μg/mL) | Comparison Standard |
|---|---|---|
| Best Active Compound | 56.8 | Ampicillin |
| Other Active Derivative | 98.2 | Gentamycin |
The mechanism by which quinoline derivatives exert their antibacterial effects may involve:
- Cell Membrane Disruption : Increased permeability leading to cell lysis.
- Inhibition of Protein Synthesis : Interference with bacterial ribosomal function.
Q & A
Q. How can conflicting NMR data from different solvents be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
